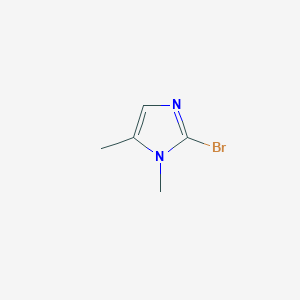

2-Bromo-1,5-dimethyl-1H-imidazole

描述

Significance of the Imidazole (B134444) Scaffold in Heterocyclic Chemistry

The unique arrangement of atoms in the imidazole ring confers upon it a distinct set of properties that have been exploited in a wide array of applications, from medicinal chemistry to materials science. nih.govmdpi.com

The history of imidazole dates back to 1858 when it was first synthesized by Heinrich Debus through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). nih.govwikipedia.org This initial synthesis, which produced the parent compound originally named "glyoxaline," while having a relatively low yield, is still a viable method for creating C-substituted imidazoles. nih.govwikipedia.org Over the years, numerous other synthetic routes have been developed, including the Radziszewski synthesis and the Van Leusen imidazole synthesis, which allow for the creation of a diverse range of substituted imidazoles. numberanalytics.com

The imidazole ring is an aromatic system, a property that is fundamental to its stability and reactivity. vedantu.com Its aromaticity is derived from the fulfillment of Hückel's rule, possessing a cyclic, planar structure with a continuous system of 6 π-electrons. numberanalytics.comvedantu.com The two nitrogen atoms in the ring have different electronic roles. One nitrogen atom is considered "pyrrole-like" and contributes two electrons from its lone pair to the aromatic sextet. libretexts.org The other nitrogen is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic system. libretexts.org This electronic configuration results in a delocalized π system and imparts a significant dipole moment to the molecule, making it a polar compound. tsijournals.comnumberanalytics.com

The electrostatic potential map of imidazole reveals the distribution of electron density, with the nitrogen atoms being the most electronegative. nih.gov This electron-rich nature makes the imidazole ring susceptible to electrophilic substitution, which typically occurs at the C-4 or C-5 positions. mdpi.comyoutube.com Conversely, the C-2 position is relatively electron-deficient, making it a target for nucleophilic attack. youtube.com

A key characteristic of the imidazole ring is its ability to exhibit annular tautomerism. youtube.com In unsubstituted or symmetrically substituted imidazoles, the proton on the nitrogen atom can rapidly move between the two nitrogen atoms, resulting in two equivalent tautomeric forms. mdpi.comyoutube.com For asymmetrically substituted imidazoles, this tautomerism leads to the existence of distinct isomers, such as 4-methylimidazole (B133652) and 5-methylimidazole. mdpi.comyoutube.com

Imidazoles are also amphoteric, meaning they can act as both an acid and a base. nih.govnih.gov The pyridine-like nitrogen (N-3) has a lone pair of electrons that can accept a proton, making the imidazole ring basic. nih.gov The pyrrole-like nitrogen (N-1) can donate its proton, allowing the molecule to act as an acid. nih.gov This dual reactivity is a crucial aspect of its role in many chemical and biological systems. nih.govnih.gov

Overview of Halogenated Imidazoles

The introduction of halogen atoms onto the imidazole scaffold is a significant strategy for modifying its chemical and physical properties.

Halogenation can significantly alter the electronic properties, reactivity, and biological activity of imidazole derivatives. researchgate.netmt.com The introduction of electron-withdrawing halogen atoms can make the imidazole ring more susceptible to nucleophilic attack and can influence the acidity and basicity of the molecule. Brominated imidazoles, in particular, serve as versatile intermediates in organic synthesis, providing a handle for further functionalization through cross-coupling reactions. mt.com For instance, the bromine atom can be replaced by various other functional groups, enabling the synthesis of complex molecules. evitachem.com The process of halogenation itself can be achieved through various methods, including the use of N-bromosuccinimide (NBS) or by reacting the imidazole with elemental bromine. evitachem.com

2-Bromo-1,5-dimethyl-1H-imidazole is a specific example of a halogenated imidazole that serves as a building block in synthetic chemistry. Its structure features a bromine atom at the C-2 position, a methyl group at the N-1 position, and another methyl group at the C-5 position. The presence of the methyl group at N-1 prevents the tautomerism that is characteristic of N-unsubstituted imidazoles.

This compound and its structural analogs are utilized as intermediates in the synthesis of more complex molecules, including those with potential biological activity. sigmaaldrich.comresearchgate.net The bromine atom at the C-2 position is a key reactive site, allowing for the introduction of other substituents through nucleophilic substitution or cross-coupling reactions. semanticscholar.orgresearchgate.net The study of such compounds contributes to the broader understanding of how halogenation patterns on the imidazole ring influence reactivity and provides tools for the development of new chemical entities. acs.orgacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1,5-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-3-7-5(6)8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQONRJOUCSSFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428398 | |

| Record name | 2-Bromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235426-31-0 | |

| Record name | 2-Bromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,5-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 2 Bromo 1,5 Dimethyl 1h Imidazole

Reactivity of the Bromine Substituent

The bromine atom at the C2 position of the imidazole (B134444) ring is the primary site for a variety of synthetic transformations, enabling the introduction of new functional groups through substitution and coupling reactions.

Nucleophilic Substitution Reactions at the 2-Position

The electron-deficient nature of the C2 position in the imidazole ring facilitates the displacement of the bromide ion by various nucleophiles. This reactivity is a cornerstone for the synthesis of diverse 2-substituted imidazole derivatives.

An example of such a transformation is the C-N coupling reaction. 2-Bromo-1-methyl-1H-imidazole, a closely related compound, reacts with p-anisidine (B42471) to form N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. sigmaaldrich.com This type of reaction demonstrates the feasibility of displacing the bromine with amine nucleophiles. Generally, palladium-catalyzed amination methods have been developed for unprotected bromoimidazoles, allowing a variety of amine nucleophiles, including anilines and alkylamines, to be coupled at the 2-position to yield 2-aminoimidazoles in good yields. nih.gov

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and 2-bromoimidazoles are excellent substrates for these transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a highly effective method for creating C-C bonds. researchgate.net This reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, highlighting its utility for creating functionalized imidazole derivatives under relatively mild conditions. nih.gov

For instance, 2-bromo-1-methyl-1H-imidazole has been used in the synthesis of a ligand for a bimetallic platinum(II) complex through a Suzuki coupling reaction to form a new C-C bond. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-1H-imidazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-Aryl-1H-imidazole | nih.gov |

| 2-Bromo-1-methyl-1H-imidazole | Thienylboronic acid derivative | Not specified | Not specified | Not specified | 2-(Thienyl)-1-methyl-1H-imidazole | sigmaaldrich.com |

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile method for synthesizing aryl amines. chemscene.com The reaction mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the C-N coupled product. chemicalbook.com

This method has been successfully applied to unprotected bromoimidazoles. Using a palladium precatalyst with a bulky biarylphosphine ligand (tBuBrettPhos), 2-bromo-1H-imidazoles can be coupled with a wide range of amines, including anilines and heteroarylamines, under mild conditions. nih.govyoutube.com

| Amine Nucleophile | Catalyst System | Base | Product Type | Reference |

|---|---|---|---|---|

| Anilines | tBuBrettPhos Pd precatalyst | LHMDS | 2-(Arylamino)imidazoles | nih.govyoutube.com |

| Alkylamines | tBuBrettPhos Pd precatalyst | LHMDS | 2-(Alkylamino)imidazoles | nih.gov |

| Heteroarylamines | tBuBrettPhos Pd precatalyst | LHMDS | 2-(Heteroarylamino)imidazoles | nih.gov |

Heck Reaction (C-C Bond Formation)

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com The catalytic cycle typically starts with the oxidative addition of the halide to a Pd(0) species, followed by insertion of the alkene, a β-hydride elimination to release the product, and regeneration of the catalyst with a base. mdpi.comnih.gov This reaction is a powerful tool for the vinylation of aryl halides. nih.gov

Ullmann Condensation (C-O/C-N Bond Formation)

While palladium catalysis is common, copper-catalyzed reactions like the Ullmann condensation can also be used for C-N and C-O bond formation. For example, a CuCl-catalyzed Ullmann-type C-N cross-coupling reaction has been developed for coupling carbazoles with 2-bromopyridine (B144113) derivatives, using 1-methyl-imidazole as a ligand. wikipedia.org Similar conditions could potentially be applied to couple 2-Bromo-1,5-dimethyl-1H-imidazole with alcohols or amines.

Reactions Involving the Imidazole Ring System

Beyond the reactivity of its bromine substituent, the imidazole core of this compound can participate in several distinct classes of reactions.

Ring Opening Reactions

The imidazole ring, though aromatic and generally stable, can be induced to open under specific conditions. For example, 1-substituted imidazoles can undergo a stereoselective ring-opening reaction when treated with electron-deficient acetylenes and water, yielding functionalized (Z,Z)-1,4-diaza-2,5-dienes. harvard.edu In other systems, such as purines which contain an imidazole ring, alkaline conditions can induce the opening of the imidazole portion. capes.gov.br The imidazole ring can also be opened by reagents like benzoyl chloride in the presence of sodium hydroxide (B78521) or through oxidation with hydrogen peroxide.

Cycloaddition Reactions (e.g., with azido (B1232118) derivatives)

Substituted azides are known as 1,3-dipoles and can participate in cycloaddition reactions with alkynes to form stable, aromatic 1,2,3-triazole rings. capes.gov.br This type of reaction, often referred to as "click chemistry," is exceptionally versatile. chemscene.com While direct cycloaddition involving the imidazole ring of this compound as the dipole or dipolarophile is less common, the synthesis of hybrid molecules containing both imidazole and triazole rings can be achieved through other means. For example, a base-catalyzed method has been developed for synthesizing diheterocyclic compounds by reacting heterocyclic azides with 2-cyanoacetamidines, which involves a cycloaddition followed by a rearrangement.

Organometallic Reactions with the Imidazole Core (e.g., lithium complex formation)

A key reaction for functionalizing bromo-substituted heterocycles is the metal-halogen exchange, most commonly the bromine-lithium exchange. This reaction converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond, creating a potent organometallic intermediate. The reaction is typically very fast, often requiring cryogenic temperatures to control reactivity, and proceeds by treating the bromoimidazole with an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). The rate of exchange generally follows the trend I > Br > Cl.

In the case of polybromoimidazoles, treatment with butyl-lithium can lead to the formation of lithiated intermediates, which can then be trapped with various electrophiles. For instance, treating 2,4,5-tribromoimidazole (B189480) with butyl-lithium results in a lithiated species that can react with electrophiles at the 2-position. This strategy allows for the introduction of a wide range of functional groups onto the imidazole core after the initial bromine-lithium exchange has occurred.

Influence of Methyl Substituents on Reactivity

The presence of methyl groups at the N1 and C5 positions of the 2-bromo-1H-imidazole core introduces distinct electronic and steric features that modulate its reactivity compared to the unsubstituted parent compound. These effects can either enhance or hinder reaction rates and can direct the regioselectivity of further chemical transformations.

Electronic Effects

The primary electronic influence of methyl groups is their electron-donating nature through an inductive effect (+I). This effect increases the electron density of the imidazole ring system.

C5-Methyl Group: The methyl group at the C5 position also contributes electron density to the π-system of the imidazole ring. This localized increase in electron density can influence the regioselectivity of electrophilic substitution reactions, should the bromine at C2 be replaced or other positions become reactive. Theoretical studies on substituted imidazoles have shown that electron-donating groups can significantly impact the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to predicting reactivity.

The combined electron-donating effects of both methyl groups make the imidazole ring in this compound more electron-rich than 2-bromo-1H-imidazole. This can impact reactions such as nucleophilic aromatic substitution at the C2 position by modulating the electrophilicity of the carbon atom bearing the bromine.

Interactive Data Table: Summary of Electronic Effects of Methyl Substituents

| Substituent | Position | Electronic Effect | Consequence on Reactivity |

| Methyl | N1 | +I (Electron-donating) | Increases overall basicity and electron density of the ring. Modulates nucleophilicity of N3. |

| Methyl | C5 | +I (Electron-donating) | Increases local electron density at the C5 position and contributes to the overall electron-richness of the ring. |

Steric Effects

Steric hindrance is a critical factor that often dictates the feasibility and rate of chemical reactions. The spatial bulk of the methyl groups can impede the approach of reagents to nearby reactive sites. masterorganicchemistry.com

N1-Methyl Group: The methyl group at the N1 position can sterically hinder reactions involving the adjacent C2 and N3 atoms. For nucleophilic substitution at the C2 position, the N1-methyl group can influence the trajectory of the incoming nucleophile.

C5-Methyl Group: The methyl group at the C5 position presents significant steric bulk in the vicinity of the C4 and N1 atoms. This is particularly relevant for reactions that might target the C4 position. Studies on other heterocyclic systems, such as indoles, have demonstrated that methyl groups can significantly impede reactions at adjacent positions, leading to lower product yields. acs.orgacs.org For reactions like metal-catalyzed cross-coupling, where a bulky catalyst coordinates to the molecule, the C5-methyl group could play a decisive role in determining the reaction's success.

The interplay of these steric and electronic effects is complex. For instance, in a nucleophilic substitution reaction at the C2 position, the electron-donating effects of the methyl groups might slightly deactivate the ring towards attack, while the steric bulk could hinder the nucleophile's approach, potentially leading to slower reaction rates compared to a less substituted analogue.

Interactive Data Table: Predicted Influence on Reactivity Compared to 2-Bromo-1H-imidazole

| Reaction Type | Influence of N1-Methyl Group | Influence of C5-Methyl Group | Overall Predicted Effect on Reactivity |

| Nucleophilic Substitution at C2 | Electronic: Mild deactivation. Steric: Hindrance to nucleophile approach. | Electronic: Mild deactivation. Steric: Minimal direct effect, but contributes to overall molecule size. | Potentially slower reaction rate due to combined steric and electronic factors. |

| Electrophilic Attack at C4 | Electronic: Activation. Steric: No direct hindrance. | Electronic: Activation. Steric: Significant hindrance to electrophile approach. | Reaction likely disfavored due to strong steric hindrance from the C5-methyl group. |

| Metal-Catalyzed Cross-Coupling at C2 | Steric: Can influence catalyst binding and orientation. | Steric: Can influence catalyst binding and orientation. | Reactivity would be highly dependent on the size and nature of the specific catalyst and coupling partners. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1,5 Dimethyl 1h Imidazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis

No experimental ¹H NMR data for 2-Bromo-1,5-dimethyl-1H-imidazole could be located in the searched scientific literature. For structural elucidation, one would expect to observe distinct signals corresponding to the two methyl groups (N-methyl and C5-methyl) and the lone proton on the imidazole (B134444) ring (H4). The chemical shifts of these protons would be influenced by the bromine atom at the C2 position.

Carbon (¹³C) NMR Spectral Analysis

Specific ¹³C NMR spectral data for this compound is not available in the public domain. A typical spectrum would show signals for the three carbon atoms of the imidazole ring and the two methyl carbons. The carbon atom bonded to the bromine (C2) would exhibit a characteristic chemical shift, and its signal intensity might be reduced due to the quadrupolar effect of the bromine nucleus.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound was found. An analysis would typically focus on characteristic vibrational modes, including C-H stretching from the methyl groups and the imidazole ring, C=N and C=C stretching vibrations within the ring, and the C-Br stretching frequency, which is expected in the lower frequency region of the spectrum.

Raman Spectroscopy

Detailed Raman spectroscopy findings for this compound are not documented in available literature. Raman spectroscopy would complement FT-IR by providing information on the polarizability of the molecular bonds, offering further insight into the vibrational structure of the molecule.

Mass Spectrometry (MS)

No experimental mass spectrum for this compound has been published. Mass spectrometry would be crucial for confirming the molecular weight of the compound (175.03 g/mol for C₅H₇BrN₂) and for studying its fragmentation patterns. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2) in an approximate 1:1 ratio.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the surveyed literature, its solid-state molecular geometry can be predicted based on the numerous crystallographic studies of related imidazole derivatives. nih.govnih.govresearchgate.netiucr.org

The core of the molecule is the 1,5-dimethyl-1H-imidazole ring, which is expected to be essentially planar. The substituents—a bromine atom at the C2 position, a methyl group at the N1 position, and another methyl group at the C5 position—will lie in or very close to the plane of the imidazole ring. The bond lengths and angles within the imidazole ring are expected to be consistent with those observed in other imidazole structures. iucr.org For instance, in related 1-phenyl-1H-imidazole derivatives, the bond lengths within the imidazole ring are remarkably similar across different structures. iucr.org The C-Br bond length would be a key parameter to determine, as would the precise bond angles around the substituted carbon and nitrogen atoms, which can be influenced by steric and electronic effects of the substituents.

The way molecules pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a crucial role in defining its crystal structure, based on analyses of similar bromo-imidazole compounds. nih.govresearchgate.netdntb.gov.ua

Hydrogen Bonding: Although the molecule lacks a traditional hydrogen bond donor like N-H or O-H, weak C—H···N hydrogen bonds are expected. The nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor for methyl or aromatic C-H groups of neighboring molecules. Such interactions are commonly observed in the crystal structures of imidazole derivatives. researchgate.netiucr.org

Halogen Bonding: A significant interaction for this molecule would be halogen bonding, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. C—Br···π interactions, where the bromine atom points towards the electron-rich face of an imidazole ring of another molecule, are a plausible and important packing motif. researchgate.net

π–π Stacking: The planar imidazole rings can engage in π–π stacking interactions. This type of interaction, with inter-centroid distances typically around 3.8 Å, has been observed in the crystal packing of other substituted imidazoles. nih.gov

The relative importance of these interactions dictates the final crystal packing. For example, in the crystal structure of a bromo-imidazopyridine derivative, Hirshfeld analysis quantified the contributions of various contacts to the crystal packing, as shown in the table below. nih.gov A similar distribution of contributing interactions could be anticipated for this compound.

| Interaction Type | Contribution to Crystal Packing (%) | Description |

| H···H | 42.2% | Contacts between hydrogen atoms on adjacent molecules. |

| H···C / C···H | 23.1% | Interactions involving hydrogen and carbon atoms, including C-H···π interactions. |

| H···Br / Br···H | 22.3% | Contacts between hydrogen and bromine atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum of this compound is determined by its chromophore—the imidazole ring—and the influence of its substituents.

The fundamental electronic transitions in the imidazole ring are π → π* transitions. semanticscholar.org For the parent 2-methylimidazole (B133640), these transitions are observed in the UV region. nist.gov The substituents on the this compound molecule act as auxochromes, modifying the absorption characteristics of the imidazole chromophore.

Effect of Methyl Groups: The two methyl groups (at N1 and C5) are electron-donating groups. They are expected to cause a small bathochromic shift (a shift to longer wavelengths) in the π → π* absorption bands.

Effect of Bromine Atom: The bromine atom at the C2 position has a more complex influence. Its inductive effect is electron-withdrawing, while its resonance effect (due to lone pairs) is electron-donating. The lone pairs on the bromine atom can also introduce low-intensity, longer-wavelength n → π* transitions. The net effect is typically a bathochromic shift of the main absorption bands compared to the unsubstituted ring.

Solvatochromism: The position of the absorption maxima (λmax) may also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In studies of related imidazo[1,2-a]imidazoles, the absorption bands shifted to shorter wavelengths (a hypsochromic or blue shift) when the solvent was changed to a more polar one or upon protonation. semanticscholar.org

Based on these principles, the table below summarizes the expected electronic transitions for this compound.

| Electronic Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Pi bonding to pi anti-bonding | ~210-280 nm | High |

| n → π | Non-bonding to pi anti-bonding | >280 nm | Low |

Computational Chemistry and Theoretical Studies of 2 Bromo 1,5 Dimethyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

A DFT analysis of 2-Bromo-1,5-dimethyl-1H-imidazole would typically involve the calculation of various electronic properties. These would shed light on the molecule's reactivity, stability, and spectroscopic characteristics. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for chemical attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.

Without specific research, no data is available for these parameters.

The presence of methyl groups in this compound suggests the possibility of different rotational conformations. A conformational analysis using DFT would identify the most stable three-dimensional arrangement of the atoms. This would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the methyl groups and calculating the energy at each step to map the potential energy surface.

Geometry Optimization: Identifying the lowest energy conformers (global and local minima) on the PES.

Thermodynamic Parameters: Calculating the relative energies, enthalpies, and Gibbs free energies of the different conformers to determine their populations at a given temperature.

Currently, there are no published studies detailing the conformational preferences of this specific molecule.

DFT calculations are widely used to predict various spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, this would include:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies and intensities would allow for the assignment of experimental IR and Raman bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Prediction of ¹H and ¹³C NMR chemical shifts would be invaluable for structural elucidation and for comparing with experimental data.

No theoretical spectroscopic data for this compound has been reported.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

For any reaction involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational analysis could identify the transition state structures. This would involve:

Locating Transition States: Using algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Vibrational Analysis: Confirming the identity of a transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Comparing Catalyzed and Uncatalyzed Pathways: Investigating how a catalyst might lower the activation energy by providing an alternative reaction pathway with a more stable transition state.

As no reaction studies involving this compound have been computationally modeled, no transition state data is available.

Building on the transition state analysis, computational modeling could provide quantitative data on the feasibility and rate of reactions. This would include:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.

Rate Constant (k): Using transition state theory to estimate the reaction rate constant based on the calculated activation energy.

Without specific computational studies, the energetics and kinetics of reactions involving this compound remain uncharacterized from a theoretical standpoint.

Quantum Chemical Calculations for Electronic Properties

Currently, there is a notable absence of published research focusing on the quantum chemical calculations specifically for this compound. Computational studies, such as Density Functional Theory (DFT) calculations, are crucial for elucidating the electronic structure, reactivity, and other molecular properties of a compound. For instance, investigations into related imidazole (B134444) derivatives have utilized DFT to predict reactive properties and analyze molecular electrostatic potential (MEP) to identify reactive sites. researchgate.net Similar studies on various imidazole compounds have also employed DFT for geometry optimizations, vibrational analysis, and determining frontier molecular orbitals (FMOs). researchgate.net

However, without specific studies on this compound, key electronic property data remains undetermined. This includes values for HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are fundamental in predicting chemical reactivity and the nature of electronic transitions.

Table 1: Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| Energy Gap (HOMO-LUMO) | Data Not Available |

| Dipole Moment | Data Not Available |

| Electron Affinity | Data Not Available |

| Ionization Potential | Data Not Available |

Molecular Docking Studies for Synthetic Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug design and understanding intermolecular interactions for synthetic purposes. While molecular docking studies have been performed on a wide array of imidazole derivatives to explore their potential as inhibitors for various biological targets, specific research detailing the docking of this compound is not found in the surveyed literature. researchgate.net

For related imidazole compounds, docking studies have been employed to understand binding affinities and interactions with protein active sites, providing a rationale for their observed biological activities and guiding the design of new, more potent analogues. researchgate.netgoogleapis.com These studies typically report on binding energies and key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues of a target protein.

The application of such studies to this compound could provide valuable insights for its potential applications in medicinal chemistry and materials science by predicting its binding modes and affinities with various receptors or materials. However, at present, this information is not available.

Table 2: Molecular Docking Interaction Data for this compound (Hypothetical Data)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Applications in Organic Synthesis

A Foundational Component in Complex Molecule Synthesis

The inherent reactivity of the carbon-bromine bond, coupled with the stability of the imidazole (B134444) core, positions 2-Bromo-1,5-dimethyl-1H-imidazole as a crucial starting material for the construction of intricate molecular architectures.

A Precursor for a Multitude of Organic Transformations

This compound is a key intermediate in the synthesis of various organic compounds. Its utility as a precursor stems from the ability of the bromo-substituent to be replaced or to participate in coupling reactions, paving the way for the introduction of diverse functional groups. For instance, it can be used to synthesize compounds containing imidazole groups, which are prevalent in many biologically active molecules.

One of the primary applications of this bromo-imidazole derivative is in cross-coupling reactions. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the imidazole ring serves as an excellent leaving group, facilitating these transformations.

A notable example of its application is in the synthesis of kinase inhibitors. A multi-step synthesis of these biologically important molecules can be achieved through a sequence involving oxidation-condensation, followed by bromination and a Suzuki coupling reaction. organic-chemistry.org This highlights the compound's role in creating complex molecules with potential therapeutic applications.

A Key Player in the Construction of Advanced Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. This compound has proven to be an invaluable building block in this endeavor. thieme-connect.com Its structure allows for its incorporation into larger, multi-ring systems, particularly those containing fused nitrogen-based heterocycles. nih.gov

Microwave-assisted organic synthesis, a green chemistry technique, has been employed to construct trinuclear imidazole-fused hybrid scaffolds. nih.gov This process involves the reaction of 2-(2-bromoaryl)- and 2-(2-bromovinyl)imidazoles with 2-aminobenzimidazoles. nih.gov The proposed mechanism involves a nucleophilic aromatic substitution followed by cyclization, demonstrating a transition-metal-free approach to building these complex structures. nih.gov

Advancements in Ligand Chemistry and Catalysis

The imidazole scaffold is a fundamental component of a class of ligands known as N-heterocyclic carbenes (NHCs). These ligands have revolutionized the field of organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability.

The Genesis of N-Heterocyclic Carbene (NHC) Ligands

N-heterocyclic carbenes are highly reactive species that can be stabilized by bulky substituents on the nitrogen atoms. tcichemicals.com They are typically prepared by the deprotonation of the corresponding imidazolium (B1220033) salts. scripps.edu this compound can serve as a precursor to these imidazolium salts. The methylation of 2-bromo-1-methylimidazole, a related compound, yields a quaternary 2-bromo compound which can then be converted to other derivatives. researchgate.net

NHCs are valued for their ability to form strong bonds with a wide array of metals, surpassing even traditional phosphine (B1218219) ligands in their coordinating strength. scripps.edu This strong coordination leads to the formation of stable and highly active metal-NHC complexes. tcichemicals.com

The Formation of Metal Complexes and Their Catalytic Prowess

Metal complexes bearing NHC ligands derived from imidazole precursors exhibit remarkable catalytic activity in a variety of organic transformations. tcichemicals.com These complexes are known to be highly active and chemically stable, making them easy to handle and suitable for a high turnover frequency in catalytic cycles. tcichemicals.com

The applications of these metal-NHC complexes are extensive and include cross-coupling reactions, cycloaddition reactions, and C-H bond activation reactions. tcichemicals.com For example, rhodium(I) complexes with chelating NHC ligands have been prepared and characterized. The synthesis often involves the preparation of a silver(I)-NHC complex which then acts as a carbene transfer agent to a rhodium(I) precursor. science.gov Furthermore, NHCs have been shown to be effective mimics of imidazole ligands in dinitrosyl iron complexes, highlighting their versatility in coordination chemistry. nih.gov

Below is a table summarizing some of the catalytic applications of metal complexes derived from NHC ligands:

| Catalytic Reaction | Metal Catalyst | Ligand Type | Reference |

| Hydrosilylation of terminal alkynes | Rh(I) | Chelating NHC | science.gov |

| Cross-coupling of aryl chlorides | Palladium | NHC | scripps.edu |

| Suzuki-Miyaura Reaction | Palladium | NHC | scripps.edu |

| Buchwald-Hartwig Reaction | Palladium | NHC | scripps.edu |

| Dehalogenation Reactions | Palladium | NHC | scripps.edu |

A Guiding Hand in C-H Activation Reactions

The strategic functionalization of otherwise unreactive C-H bonds is a major goal in modern organic synthesis. Directing groups play a crucial role in achieving this selectivity by positioning a metal catalyst in close proximity to a specific C-H bond.

The imidazole moiety within this compound can function as a directing group in transition metal-catalyzed C-H activation reactions. The nitrogen atoms of the imidazole ring can coordinate to a metal center, bringing the catalyst into a position where it can interact with and activate a nearby C-H bond. nih.gov This directed approach allows for highly regioselective functionalization, a key challenge in complex molecule synthesis. sigmaaldrich.com

The principle of directed C-H activation relies on the geometric accessibility of the C-H bond to the catalyst. sigmaaldrich.com The directing group enforces proximity, leading to the cleavage of the targeted C-H bond and the formation of a metal-carbon bond, which can then undergo further reaction. sigmaaldrich.com While specific examples detailing this compound as a directing group are part of a broader class of N-heterocyclic directing groups, the fundamental principles apply. The use of N-containing heterocycles like imidazoles as directing groups is a well-established strategy in C-H functionalization chemistry.

The performed searches yielded results for structurally related isomers, such as 2-bromo-1-methyl-1H-imidazole and 4-bromo-1,2-dimethyl-1H-imidazole, and detailed their utility as building blocks in medicinal chemistry. However, no data or research findings specifically pertaining to the this compound isomer could be retrieved.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” as per the provided outline and instructions. The strict adherence to the specified compound, as requested, cannot be fulfilled due to the absence of relevant scientific literature in the search results.

Future Directions and Research Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives is undergoing a significant transformation, with a strong emphasis on environmentally benign and sustainable methods. bohrium.com Traditional approaches often rely on harsh reagents and produce significant waste, prompting a shift towards greener alternatives.

Key areas of development include:

Solvent-Free and Bio-Based Solvents: Research is increasingly focused on solvent-free reaction conditions and the use of bio-based solvents like ethyl lactate (B86563) and polyethylene (B3416737) glycol (PEG). frontiersin.org These methods not to only reduce environmental impact but can also enhance reaction rates and simplify product purification. frontiersin.org For instance, the use of PEG-400 has been shown to significantly improve the electrophilicity of the carbonyl carbon in the synthesis of 1,2-disubstituted benzimidazoles, making it a superior reaction medium. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. tandfonline.com

Natural Catalysts: The exploration of natural and biodegradable catalysts, such as pineapple juice, is a burgeoning field. frontiersin.org These catalysts are renewable, non-toxic, and can offer high efficiency under mild reaction conditions. frontiersin.org

The table below summarizes some emerging green synthesis approaches for imidazole derivatives.

| Green Synthesis Approach | Key Features | Example |

| Bio-Based Solvents | Use of renewable and biodegradable solvents. frontiersin.org | Synthesis of 1,3,5-triaryl-2-pyrazolines in ethyl lactate. frontiersin.org |

| Microwave-Assisted Synthesis | Accelerated reaction times and increased yields. tandfonline.com | Parallel synthesis of novel substituted imidazoles. tandfonline.com |

| Natural Catalysts | Use of renewable and non-toxic catalysts from natural sources. frontiersin.org | Pineapple juice as a catalyst for the Biginelli reaction. frontiersin.org |

| Solvent-Free Reactions | Elimination of volatile organic solvents. frontiersin.orgresearchgate.net | Synthesis of 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole. researchgate.net |

Advanced Mechanistic Investigations of 2-Bromo-1,5-dimethyl-1H-imidazole Reactivity

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. For this compound, this involves a combination of experimental and computational techniques.

Computational Chemistry: Density Functional Theory (DFT) calculations are instrumental in elucidating reaction pathways, predicting transition state geometries, and understanding the electronic factors that govern reactivity. researchgate.netuantwerpen.beresearchgate.net For instance, DFT has been used to study the nucleophilic substitution reactions of imidazole with 2-bromo-1-arylethanone derivatives. researchgate.netsemanticscholar.org

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ IR and NMR, can provide real-time monitoring of reactions, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Isotope Labeling Studies: Deuterium labeling experiments are a powerful tool for tracing the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. acs.org

Exploration of New Reactivity Modes and Synthetic Transformations

The bromine atom at the C2 position of this compound is a key functional handle for a variety of synthetic transformations. Future research will likely focus on expanding the repertoire of reactions that this versatile building block can undergo.

Cross-Coupling Reactions: While C-N coupling reactions are known, further exploration of other cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could lead to a diverse array of novel imidazole derivatives.

C-H Activation: Direct functionalization of the imidazole ring through C-H activation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light and a photocatalyst can enable novel bond formations under mild conditions, opening up new avenues for the functionalization of this compound.

Computational Design and Predictive Modeling for Novel Imidazole Derivatives

The integration of computational chemistry and machine learning is revolutionizing the process of drug discovery and materials design. bohrium.com

Virtual Screening: Computational docking studies can be used to predict the binding affinity of novel imidazole derivatives to biological targets, such as enzymes and receptors. nih.govmdpi.com This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for further experimental investigation.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. tandfonline.comnih.gov This early-stage assessment helps to de-risk the drug development process by identifying potential liabilities before significant resources are invested. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of imidazole derivatives with their biological activity, providing valuable insights for the design of more potent and selective compounds.

The following table highlights the application of computational tools in the design of novel imidazole derivatives.

| Computational Tool | Application | Example |

| Molecular Docking | Predicting binding affinity to biological targets. nih.govmdpi.com | Docking of imidazole derivatives against the SARS-CoV-2 main protease. nih.govmdpi.com |

| DFT Calculations | Understanding molecular structure and reactivity. researchgate.netuantwerpen.be | Investigating the electronic properties of novel imidazole derivatives. researchgate.netuantwerpen.be |

| ADMET Prediction | Assessing drug-like properties. tandfonline.comnih.gov | In silico prediction of the pharmacokinetic profiles of new compounds. tandfonline.comnih.gov |

| Molecular Dynamics Simulations | Studying the dynamic behavior of molecules. tandfonline.com | Simulating the stability of ligand-protein complexes. tandfonline.com |

Integration with Emerging Chemical Technologies

The field of chemistry is continually being advanced by the development of new technologies. The integration of this compound chemistry with these emerging platforms holds significant promise.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. danielromogroup.com The development of flow-based syntheses of this compound and its derivatives could enable more efficient and sustainable manufacturing processes.

High-Throughput Experimentation: Automated platforms for high-throughput synthesis and screening can dramatically accelerate the discovery of new reactions and novel compounds.

Artificial Intelligence and Machine Learning: AI algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

Frustrated Lewis Pairs (FLPs): This metal-free catalysis concept, which utilizes a combination of a Lewis acid and a Lewis base that cannot form a classical adduct, has shown great potential for activating small molecules. d-nb.info Exploring the reactivity of this compound with FLPs could lead to novel catalytic transformations. d-nb.info

常见问题

Q. How can DFT calculations reconcile discrepancies between experimental and theoretical bond lengths in brominated imidazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。